molecular formula C13H9NO B1589853 9H-Carbazole-1-carboxaldehyde CAS No. 1903-94-2

9H-Carbazole-1-carboxaldehyde

Cat. No. B1589853
CAS RN: 1903-94-2
M. Wt: 195.22 g/mol
InChI Key: VMHCBSGWJYTOML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9H-Carbazole-1-carboxaldehyde involves several methods, including Sonogashira coupling and Knoevenagel reactions . Researchers have successfully prepared related carbazole-based compounds containing aldehyde and cyanoacetic acid groups .


Chemical Reactions Analysis

    Antitumor Activity : Recent studies have highlighted the antitumor function of a related carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) . ECCA selectively inhibits the growth of BRAF-mutated and BRAF-wild-type melanoma cells without affecting normal human melanocytes. ECCA induces melanoma cell apoptosis and senescence by activating the p53 signaling pathway . Importantly, ECCA does not exhibit evident toxic effects on normal tissues .

properties

IUPAC Name

9H-carbazole-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c15-8-9-4-3-6-11-10-5-1-2-7-12(10)14-13(9)11/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHCBSGWJYTOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC(=C3N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471691
Record name 9H-Carbazole-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1903-94-2
Record name 9H-Carbazole-1-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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